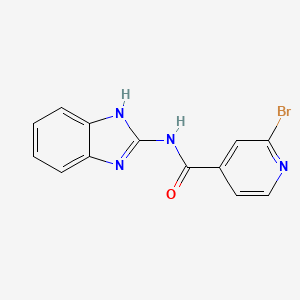![molecular formula C19H19NO2 B2470186 3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-1-carbonsäure CAS No. 1242817-98-6](/img/structure/B2470186.png)
3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-1-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid is a structurally intricate molecule characterized by its fused polycyclic framework. This complex structure comprises multiple ring systems, including cyclopenta and pyrido components, contributing to its distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid has diverse applications in various scientific fields:
Chemistry: Used as a building block for synthesizing more complex organic molecules. It also serves as a template in developing polycyclic aromatic hydrocarbons (PAHs).
Biology: Investigated for its potential as a ligand in binding studies, particularly with proteins and DNA. Its structural mimicry of biological molecules makes it a useful tool in molecular biology.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows for interactions with various biological targets.
Industry: Employed in the synthesis of advanced materials and polymers due to its rigid polycyclic framework, which can impart desirable mechanical and thermal properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesizing 3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid typically involves multi-step organic reactions. The key steps often include:
Formation of the Polycyclic Framework: This stage utilizes intramolecular cyclization reactions, often starting from simple precursors like substituted cyclopentenes and pyridines.
Hydrogenation: The polycyclic intermediates are subjected to hydrogenation using catalysts like palladium on carbon (Pd/C) under elevated pressures and temperatures to achieve the saturated hydrocarbon framework.
Carboxylation: Introduction of the carboxylic acid group generally involves reactions like the Grignard reaction or the use of carboxylating agents such as carbon dioxide under specific conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and high-throughput synthesis techniques are often employed to streamline the process. Automation and real-time monitoring systems are integrated to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridges within its polycyclic structure, using agents like KMnO4 or CrO3.
Reduction: Reductive transformations, such as hydrogenation or the use of sodium borohydride (NaBH4), can modify functional groups or further reduce unsaturated intermediates.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at positions adjacent to nitrogen atoms in the pyridine ring, under controlled conditions using halides or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd, NaBH4
Substitution: Alkyl halides, nucleophiles (NH3, OH⁻)
Major Products
The major products of these reactions depend on the specific pathways and conditions employed. For instance, oxidation can yield ketones or carboxylic acids, while reduction typically results in saturated hydrocarbons.
Wirkmechanismus
The compound's mechanism of action is intricately tied to its interaction with molecular targets. Its polycyclic framework allows it to intercalate into biological molecules like DNA, potentially disrupting replication and transcription processes. Additionally, it can act as an inhibitor or activator of enzymes by binding to active sites or allosteric sites, influencing enzymatic pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Shares a partially similar ring structure but lacks the extended polycyclic framework.
Cyclopenta[c]quinoline: Also features fused rings but with different heteroatoms and functional groups.
Octahydroisoquinoline: Another polycyclic compound with hydrogenated rings, but different in the arrangement of the fused rings and substituents.
Uniqueness
3b,6,6a,7,9,9a,10,11-Octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylic acid stands out due to its intricate ring system, which provides unique steric and electronic properties. This makes it highly versatile in various chemical transformations and biological interactions, setting it apart from simpler polycyclic compounds.
Eigenschaften
IUPAC Name |
1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-6,8,10,12(19),14-pentaene-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c21-19(22)16-8-7-15-13-5-1-3-11(13)9-20-10-12-4-2-6-14(12)17(16)18(15)20/h1,5-8,11-13H,2-4,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXQBZXACGKOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN3CC4CC=CC4C5=C3C(=C(C=C5)C(=O)O)C2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2470103.png)
![2-[1-(4-NITROBENZOYL)PIPERIDIN-4-YL]-1H-1,3-BENZODIAZOLE](/img/structure/B2470104.png)
![N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2470105.png)
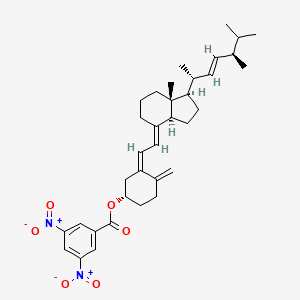
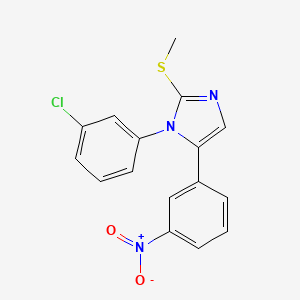
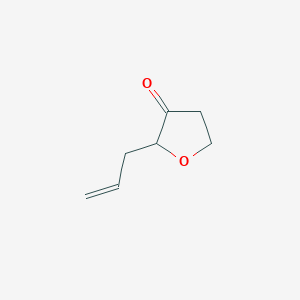
![3-(4-methoxyphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470112.png)
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2470113.png)
![2-((2-methoxyethyl)amino)-6-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2470115.png)
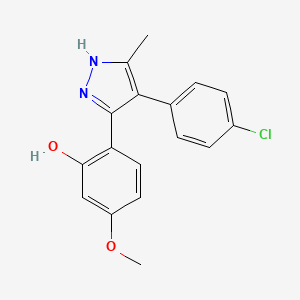

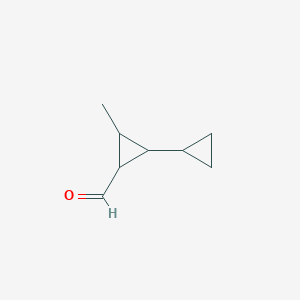
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzenesulfonamido)-5-(4-trifluoromethanesulfonylpiperazin-1-yl)benzamide](/img/structure/B2470123.png)
